9H-Purine, 6-(heptyloxy)-
CAS No.: 62134-32-1
Cat. No.: VC14279041
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62134-32-1 |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 6-heptoxy-7H-purine |
| Standard InChI | InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) |
| Standard InChI Key | ATKMTEHDPYMKBD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=NC=NC2=C1NC=N2 |
Introduction
Chemical Identity and Structural Characteristics
9H-Purine, 6-(heptyloxy)- is systematically named 6-heptoxy-7H-purine, with an IUPAC designation reflecting its heptyl ether group at the C-6 position of the purine scaffold. Its canonical SMILES representation () underscores the linear heptyl chain bonded via an oxygen atom to the purine core. The compound’s three-dimensional structure, inferred from its InChIKey (), reveals a planar purine ring system with the heptyloxy group extending into hydrophobic domains.
Table 1: Fundamental Molecular Properties of 9H-Purine, 6-(Heptyloxy)-
| Property | Value |
|---|---|
| CAS Registry Number | 62134-32-1 |
| Molecular Formula | |
| Molecular Weight | 234.30 g/mol |
| XLogP3-AA | 3.45 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor for bioavailability in drug candidates. Its polar surface area (43.6 Ų) further indicates potential interactions with enzymatic active sites .
Synthesis and Physicochemical Properties
The synthesis of 9H-Purine, 6-(heptyloxy)- typically involves nucleophilic substitution reactions at the C-6 position of purine precursors. While detailed synthetic protocols remain proprietary, analogous routes for 6-substituted purines involve reacting 6-chloropurine with heptanol derivatives under alkaline conditions . For instance, Kucukdumlu et al. (2020) demonstrated that 6-chloro-9H-purine intermediates react with piperazine derivatives in ethanol under reflux to yield 6-substituted analogs . Adapting this method, the heptyloxy group could be introduced via nucleophilic displacement of the chlorine atom by heptanol in the presence of a base such as triethylamine.
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.25 g/cm³ (estimated) |
| Solubility | Likely hydrophobic |
The absence of reported melting or boiling points complicates purification strategies, though its hydrophobicity suggests solubility in organic solvents like dichloromethane or dimethyl sulfoxide. Stability studies are warranted to assess degradation under physiological conditions, particularly hydrolysis of the ether linkage.
Biological Activity and Mechanistic Insights
Although direct cytotoxic data for 9H-Purine, 6-(heptyloxy)- is unavailable, structurally related purine derivatives exhibit pronounced anticancer activity. For example, 6-(4-substituted piperazino)-9-benzylpurines demonstrated IC₅₀ values as low as 0.08–0.13 μM against hepatocellular carcinoma (Huh7) cells, surpassing clinical agents like 5-fluorouracil . The heptyloxy group’s extended alkyl chain may enhance membrane interaction or modulate kinase inhibition, akin to the role of hydrophobic substituents in purvalanol analogs .
In cardioprotection, purine nitrates like 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purine reduced myocardial infarct size by 50% in rabbit models, suggesting that oxygenation patterns influence ischemic preconditioning . While 6-(heptyloxy)- lacks a nitrate moiety, its ether oxygen could participate in hydrogen bonding with therapeutic targets like adenosine receptors or phosphodiesterases .
Comparative Analysis with Related Purine Derivatives
The biological activity of purine analogs strongly depends on substituent effects at the C-6 and N-9 positions. A comparative analysis highlights the impact of alkyl vs. aryl groups:
Table 3: Activity Trends in 6-Substituted Purines
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